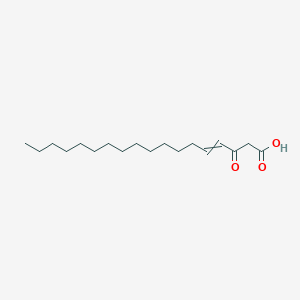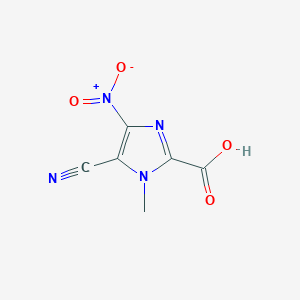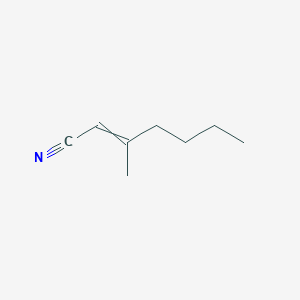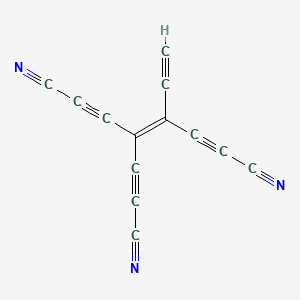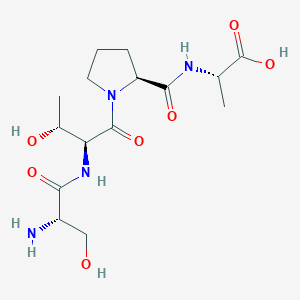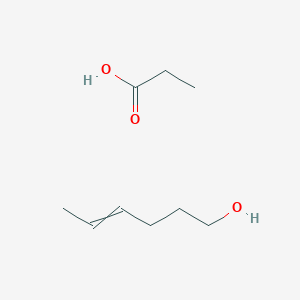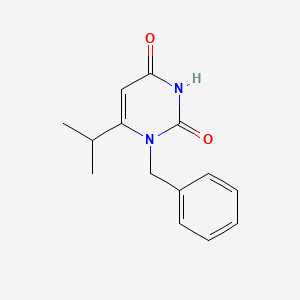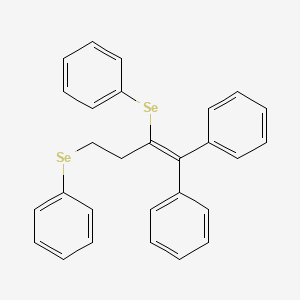
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a butenyl framework with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene typically involves the reaction of diphenylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Mechanism of Action
The mechanism of action of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbutadiyne: A compound with a similar butadiyne framework but without selenium atoms.
Diphenylacetylene: A simpler compound with a diphenylacetylene structure, lacking the selenium atoms.
Uniqueness
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
835903-35-0 |
|---|---|
Molecular Formula |
C28H24Se2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
(1,1-diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene |
InChI |
InChI=1S/C28H24Se2/c1-5-13-23(14-6-1)28(24-15-7-2-8-16-24)27(30-26-19-11-4-12-20-26)21-22-29-25-17-9-3-10-18-25/h1-20H,21-22H2 |
InChI Key |
AVUNEVXLJKXFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CC[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


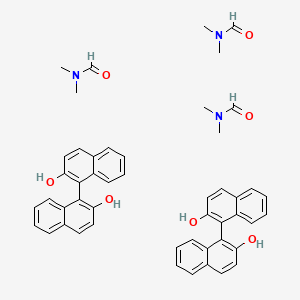

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
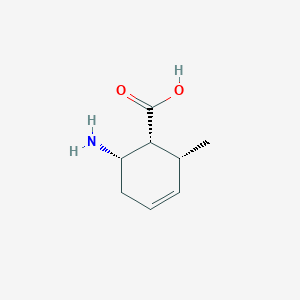

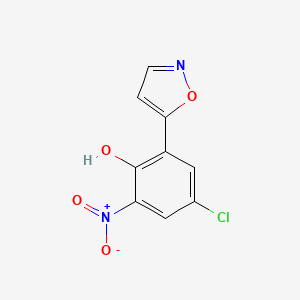
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
